Hydroxybutorphanol

説明

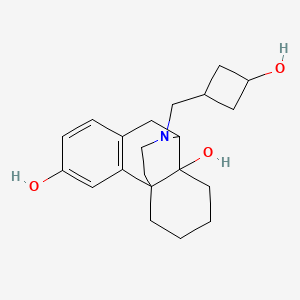

Structure

2D Structure

3D Structure

特性

分子式 |

C21H29NO3 |

|---|---|

分子量 |

343.5 g/mol |

IUPAC名 |

17-[(3-hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |

InChI |

InChI=1S/C21H29NO3/c23-16-4-3-15-11-19-21(25)6-2-1-5-20(21,18(15)12-16)7-8-22(19)13-14-9-17(24)10-14/h3-4,12,14,17,19,23-25H,1-2,5-11,13H2 |

InChIキー |

NCMXKIHJYUFTRL-UHFFFAOYSA-N |

正規SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |

同義語 |

3-hydroxybutorphanol 3-hydroxybutorphanol, (cis)-isome |

製品の起源 |

United States |

Synthetic Chemistry and Stereochemical Analysis of Hydroxybutorphanol

Historical Context of Hydroxybutorphanol Synthesis Research

Research into the synthesis of this compound has been primarily driven by the need to characterize the metabolic pathways of its parent compound, butorphanol (B1668111). Butorphanol itself is a synthetic opioid agonist-antagonist analgesic. researchgate.net Early studies identified trans-hydroxybutorphanol as a major urinary metabolite of butorphanol. sciforum.net While analytical and pharmacological investigations were conducted, a detailed chemical synthesis was not initially described in the literature, with only brief mentions lacking experimental specifics. sciforum.net This gap prompted dedicated research to develop synthetic routes to both cis- and trans-hydroxybutorphanol to provide reference standards for metabolic studies and further pharmacological evaluation. iaea.org

Detailed Synthetic Pathways of cis- and trans-Hydroxybutorphanol Isomers

The synthesis of cis- and trans-hydroxybutorphanol isomers presents a multi-step chemical challenge, requiring careful control of stereochemistry.

Key Intermediates and Reaction Mechanisms

A reported synthesis of cis- and trans-3'-hydroxybutorphanol begins with the reaction of 4-(benzyloxy)cyclobutanone with diethyl malonate to form an intermediate which is then hydrolyzed and decarboxylated to yield a mixture of cis and trans 3-(benzyloxy)cyclobutanecarboxylic acids. sciforum.net This mixture of carboxylic acids proved difficult to separate directly. sciforum.net

The subsequent steps involve the conversion of the separated isomers into their corresponding acid chlorides. sciforum.net These acid chlorides are then reacted with norbutorphanol (B1234993), the N-dealkylated precursor of butorphanol. sciforum.net An alternative and more efficient approach involves protecting the phenolic hydroxyl group of norbutorphanol, for instance with a benzoyl group, before the coupling reaction to improve yields. sciforum.net The final step is the deprotection of the hydroxyl groups to yield the target cis- and trans-hydroxybutorphanol. sciforum.net

Another critical aspect of butorphanol and its analogs' synthesis involves the construction of the morphinan (B1239233) skeleton. One classical approach, known as the Grewe approach, involves the cyclization of specific precursors to form the characteristic ring system of the morphinan structure. google.com

Challenges in Stereoselective Synthesis and Isomer Separation

A primary challenge in the synthesis of this compound is the stereoselective formation and separation of the cis and trans isomers of the substituted cyclobutane (B1203170) ring. As mentioned, the direct separation of the cis and trans carboxylic acid intermediates was unsuccessful. sciforum.net The successful separation was achieved at the stage of their methyl esters via column chromatography. sciforum.net This highlights the often subtle differences in physical properties between stereoisomers that can be exploited for purification.

The stereochemistry of the morphinan core itself is another critical factor. The synthesis of butorphanol and its derivatives aims to produce the specific levorotatory (-) isomer, which is the pharmacologically active form. google.com

Optimization of Reaction Yields and Purity

Throughout the synthetic sequence, optimization of reaction conditions is crucial for achieving satisfactory yields and high purity of the final products. For instance, the N-alkylation of norbutorphanol with the cyclobutanecarbonyl chloride initially gave low yields. sciforum.net Protecting the phenolic hydroxyl group of norbutorphanol was a key optimization that led to improved yields of the desired amide intermediate. sciforum.net Similarly, the dealkylation of the N-cyclobutylmethyl group, a common step in morphinan chemistry, was initially low-yielding but was substantially improved by changing the solvent to methanol (B129727). sciforum.net

The table below summarizes some of the key reaction steps and the strategies employed for optimization.

| Step | Initial Challenge | Optimization Strategy |

| Separation of Cyclobutane Intermediates | Difficult separation of cis/trans carboxylic acids. sciforum.net | Conversion to methyl esters followed by column chromatography. sciforum.net |

| N-Alkylation of Norbutorphanol | Unsatisfactory yield in the coupling step. sciforum.net | Protection of the aromatic hydroxyl group with a benzoyl group. sciforum.net |

| Dealkylation | Low yield (9-30%) in the initial procedure. sciforum.net | Using methanol as the solvent, improving the yield to 60%. sciforum.net |

Stereochemical Characterization Techniques for this compound Isomers

The definitive identification and differentiation of the cis and trans isomers of this compound rely on modern analytical techniques.

Spectroscopic Methods in Stereoisomer Differentiation

Spectroscopic methods are indispensable for elucidating the stereochemistry of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between stereoisomers. The different spatial arrangement of atoms in cis and trans isomers leads to distinct chemical shifts and coupling constants for the protons and carbons in the cyclobutane ring and the morphinan skeleton. tuwien.atresearchgate.net For example, the relative orientation of the hydroxyl group on the cyclobutane ring with respect to the point of attachment to the nitrogen atom will influence the magnetic environment of nearby protons, resulting in unique NMR spectra for each isomer.

Mass Spectrometry (MS) : While mass spectrometry alone cannot typically differentiate between stereoisomers as they have the same mass, tandem mass spectrometry (MS/MS) can sometimes provide clues. researchgate.net The fragmentation patterns of the isomers upon collision-induced dissociation might differ due to their different stereochemistry, although this is not always the case. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. mdpi.com

The combination of these spectroscopic techniques, often coupled with separation methods like High-Performance Liquid Chromatography (HPLC) using chiral columns, provides a comprehensive and unambiguous characterization of the cis and trans isomers of this compound. researchgate.net

Chromatographic Separation and Enantiomeric Purity Assessment

The stereochemical complexity of this compound necessitates advanced analytical techniques for the separation and purification of its isomers. Chromatographic methods are central to isolating specific stereoisomers and assessing their enantiomeric purity.

Chromatographic Separation

The synthesis of cis- and trans-3'-hydroxybutorphanol often results in a mixture of isomers. sciforum.net Researchers have reported challenges in directly separating the mixture of cis and trans carboxylic acid intermediates (7a and 7b in the synthetic scheme). sciforum.net However, a successful separation was achieved by converting the acid mixture to their corresponding methyl esters. sciforum.net This allowed for the isolation of the individual cis and trans isomers via column chromatography. sciforum.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric separation of pharmaceutical compounds. researchgate.net For chiral compounds like this compound, separation is typically achieved using a chiral stationary phase (CSP). researchgate.netyoutube.com The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.netyoutube.com Polysaccharide-based phases, such as those derived from cellulose (B213188) or amylose, are among the most widely used CSPs for resolving a broad range of racemic compounds. researchgate.net The mobile phase composition, temperature, and flow rate are critical parameters that are optimized to achieve effective separation. researchgate.net

Gas chromatography (GC) on chiral stationary phases is another established method for separating enantiomers. nih.gov This technique often involves the use of chiral selectors like amino acid derivatives or modified cyclodextrins that are anchored to a polysiloxane backbone. nih.govgcms.cz

The table below summarizes a key separation step in the synthetic route to this compound isomers.

Table 1: Chromatographic Separation of this compound Precursors

| Compound Mixture | Separation Method | Outcome | Reference |

|---|---|---|---|

| Mixture of cis and trans carboxylic acids | Attempts at direct separation | Failed | sciforum.net |

Enantiomeric Purity Assessment

Once separated, the enantiomeric purity of the isomers must be rigorously assessed. Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical measure in pharmaceutical chemistry. asdlib.orgnih.gov

HPLC is a benchmark for determining enantiomeric purity, with some studies achieving an HPLC purity of greater than 99% for synthesized butorphanol-related compounds. researchgate.nettuwien.at The configuration of the separated enantiomers can be definitively confirmed using techniques such as X-ray analysis. tuwien.at

Beyond chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for determining enantiomeric purity. asdlib.org While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral solvating agents (CSAs) can induce chemical shift differences between them, allowing for quantification. asdlib.orgrsc.org This NMR-based approach can alleviate the need for chemical derivatization or specific analytical standards. asdlib.org For instance, the enantiomeric purity of various active pharmaceutical ingredients has been successfully determined using this method. asdlib.org

The table below outlines common methods for assessing the enantiomeric purity of chiral compounds like this compound.

Table 2: Methods for Enantiomeric Purity Assessment

| Analytical Technique | Principle | Application Example | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation and quantification. | Achieved >99% purity for synthesized butorphanol-related compounds. | researchgate.nettuwien.at |

| X-Ray Crystallography | Provides the absolute configuration of a chiral molecule in a crystalline state. | Used to confirm the configurations of obtained enantiomers. | tuwien.at |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of Chiral Solvating Agents (CSAs) to induce separate signals for each enantiomer for quantification. | Determination of enantiomeric purity of APIs like fenfluramine (B1217885) and paroxetine. | asdlib.org |

Metabolic Biotransformation Pathways of Butorphanol to Hydroxybutorphanol

Hepatic Metabolism of Butorphanol (B1668111): Hydroxylation as a Primary Pathway

The liver is the principal site for the biotransformation of Butorphanol. mims.com This extensive metabolism occurs through several processes, with hydroxylation being the most significant pathway, leading to the formation of Hydroxybutorphanol as the major metabolite. mims.compfizermedicalinformation.com This metabolic route accounts for the transformation of 60-80% of a Butorphanol dose. researchgate.net The specific reaction involves the hydroxylation of the cyclobutylmethyl group on the Butorphanol molecule. researchgate.net Following its formation in the liver, this compound is detectable in both plasma and urine. nih.gov The metabolism is extensive, meaning only a small fraction of Butorphanol, approximately 5%, is excreted from the body unchanged. mims.com

Identification of Specific Cytochrome P450 Isoforms Involved in this compound Formation

The hydroxylation of Butorphanol is catalyzed by a specific family of enzymes known as Cytochrome P450 (CYP). wikipedia.org These heme-containing monooxygenases are essential for the metabolism of a wide range of xenobiotics, including many pharmaceutical compounds. wikipedia.org Research has identified Cytochrome P450 2D6 (CYP2D6) as the primary isoform responsible for the conversion of Butorphanol into this compound. ontosight.ai The activity of CYP2D6 can be influenced by genetic variations, which may affect the rate of this compound formation. ontosight.ai

In Vitro Metabolic Stability and Kinetic Characterization of this compound Formation

To understand the metabolic profile of a drug candidate, in vitro studies are essential for predicting its pharmacokinetic properties. nih.gov These studies provide crucial data on metabolic stability and the kinetics of metabolite formation. nih.gov

Use of Liver Microsomes and Hepatocyte Models

Liver microsomes and hepatocytes are the most common in vitro systems used to study drug metabolism. nih.govcore.ac.uk Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s. nih.gov They are a standard tool for determining metabolic stability and characterizing the enzymes involved in a drug's metabolism. nih.gov

Cryopreserved human hepatocytes, which are intact liver cells, are also widely used. core.ac.uk These models provide a more complete picture of metabolic processes, as they contain a full complement of metabolic enzymes and cofactors. diva-portal.org Studies using human hepatocytes have shown a good correlation between the in vitro metabolite profiles and the metabolites found in vivo in human urine, making them a reliable predictive tool. diva-portal.org Both human liver microsomes (HLM) and cultured hepatocytes are utilized to measure the intrinsic clearance (CLint) of compounds like Butorphanol. core.ac.ukresearchgate.net

Enzyme Kinetic Parameters and Substrate Specificity

Enzyme kinetics are studied to characterize the interaction between a drug and the metabolizing enzymes. Key parameters include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the intrinsic clearance (CLint). frontiersin.org

Km (Michaelis-Menten constant): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity. It is an indicator of the affinity between the enzyme and the substrate. frontiersin.org

Vmax (Maximum Velocity): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. frontiersin.org

CLint (Intrinsic Clearance): A measure of the enzyme's ability to metabolize a drug, calculated as the ratio of Vmax to Km. It is a critical parameter for predicting a drug's hepatic clearance in vivo. frontiersin.org

These parameters are determined experimentally by incubating the drug over a range of concentrations with a liver microsome or hepatocyte preparation and measuring the rate of metabolite formation. frontiersin.orgnih.gov For Butorphanol, specific kinetic values have been determined.

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Rate of metabolism of Butorphanol to this compound | 0.68 ± 0.02 mcg/L/hr | hres.ca |

Pharmacological Characterization of Hydroxybutorphanol at the Receptor Level

Opioid Receptor Binding Affinity and Selectivity Profile of Hydroxybutorphanol

The initial step in characterizing a compound's pharmacological action is to determine its ability to bind to specific receptors. For this compound, these studies have revealed a focused but modest interaction with the opioid receptor family.

An in vitro receptor binding assay utilizing crude synaptosomal membrane preparations from the rat brain was conducted to determine the opioid receptor affinities of butorphanol (B1668111) and its principal metabolites, including this compound. fda.gov The findings from this research indicated that this compound demonstrates a lower affinity for opioid receptors compared to its parent compound. fda.gov While butorphanol showed high affinity for multiple receptor types, this compound's binding was more specific. fda.gov

Competitive binding studies are essential for determining the selectivity of a ligand for different receptor subtypes. In these assays, a radiolabeled ligand with known specificity is displaced by the compound being tested. Research has shown that this compound exclusively binds to the mu (μ)-opioid receptor site. fda.gov It did not effectively displace ligands specific for the kappa (κ) or delta (δ) opioid receptors, highlighting its selectivity for the μ-receptor. fda.gov In contrast, the parent compound, butorphanol, demonstrated high affinity for both μ- and κ-opioid receptors. fda.gov

Table 1: Opioid Receptor Binding Profile of this compound This table is based on data from in vitro binding assays with rat brain synaptosomal preparations.

| Compound | Mu (μ) Receptor Binding | Kappa (κ) Receptor Binding | Delta (δ) Receptor Binding | Reference |

|---|---|---|---|---|

| This compound | Yes (lower affinity) | No | No | fda.gov |

| Butorphanol (Parent Compound) | Yes (high affinity) | Yes (high affinity) | Yes | fda.gov |

In Vitro Receptor Binding Assays (e.g., Rat Brain Synaptosomal Preparations)

Functional Opioid Receptor Activity of this compound

Beyond simple binding, functional assays are required to determine whether a compound activates (agonist) or blocks (antagonist) a receptor.

Studies designed to assess the functional nature of this compound's interaction with the μ-opioid receptor have characterized it as an antagonist. fda.gov In an assay where the binding capacity of the membrane preparation was altered by the presence of sodium chloride, this compound behaved as a typical antagonist at the μ-opioid receptor. fda.gov

The receptor profile of this compound stands in clear contrast to that of its parent compound, butorphanol. Butorphanol is a well-characterized mixed agonist-antagonist. boehringer-ingelheim.comdrugbank.comresearchgate.net It acts as a partial agonist or antagonist at the μ-opioid receptor while simultaneously acting as an agonist at the κ-opioid receptor. boehringer-ingelheim.comnih.gov This dual activity is responsible for its specific analgesic and side-effect profile. mdpi.com this compound, however, does not share this mixed profile. Its activity appears to be limited to μ-opioid receptor antagonism, and it lacks the significant kappa receptor interaction seen with butorphanol. fda.gov Some animal studies have suggested that butorphanol metabolites may have some analgesic activity, though this has not been studied in humans. fda.govboehringer-ingelheim.comdrugbank.com

Table 2: Functional Activity Comparison at Opioid Receptors

| Compound | Mu (μ) Receptor Activity | Kappa (κ) Receptor Activity | Reference |

|---|---|---|---|

| This compound | Antagonist | No significant activity | fda.gov |

| Butorphanol (Parent Compound) | Partial Agonist / Antagonist | Agonist | fda.govboehringer-ingelheim.comresearchgate.netnih.gov |

The binding of a ligand to a G-protein-coupled receptor (GPCR), such as the μ-opioid receptor, initiates intracellular signaling cascades. These downstream pathways typically involve the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels, the recruitment of β-arrestin proteins, and the activation of various kinase cascades like the mitogen-activated protein kinase (MAPK) pathway. nih.govplos.orgkhanacademy.org These events ultimately determine the cellular response to the ligand.

Despite the characterization of this compound's binding and functional antagonism at the μ-receptor, specific investigations into its effects on these downstream signaling pathways in cellular models are not extensively documented in the available scientific literature. The pharmacological activity of butorphanol's metabolites has not been a focus of human studies, and detailed cellular mechanism studies for this compound are lacking. fda.govboehringer-ingelheim.com Therefore, it remains unclear how its antagonist action at the receptor translates to specific changes in G-protein coupling, cAMP production, or β-arrestin recruitment compared to other known antagonists.

Advanced Analytical Methodologies for Hydroxybutorphanol Detection and Quantification in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating hydroxybutorphanol from other metabolites and endogenous components in biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques in this field.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is a robust method for the quantification of this compound, particularly in urine samples. nih.govmeasurlabs.com This technique leverages the natural fluorescence of this compound for sensitive and selective detection. nih.govlabmanager.com

A validated reversed-phase HPLC method allows for the simultaneous determination of butorphanol (B1668111) and its metabolites, including this compound. nih.gov In a typical application, samples are first purified and concentrated, often through solid-phase extraction. The separation is then achieved on a reversed-phase column, such as an octyl or C18 column. nih.govresearchgate.net

For detection, specific excitation and emission wavelengths are used to maximize the fluorescence signal of the analyte. For this compound, excitation at 200 nm and emission at 325 nm have been shown to be effective. nih.govresearchgate.net This method demonstrates good sensitivity, with a validated quantitation range for this compound reported at 1-100 ng/ml in human urine. nih.gov The retention time for this compound in one such system was approximately 5.5 minutes. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-phase octyl, 5 µm |

| Mobile Phase | Acetonitrile-methanol-water (20:10:70, v/v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 10 mM TMAH (pH 5.0) |

| Flow Rate | 1.3 mL/min |

| Detection | Fluorescence |

| Excitation Wavelength | 200 nm |

| Emission Wavelength | 325 nm |

| Quantitation Range | 1-100 ng/ml in urine |

| Retention Time | ~5.5 min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool in modern bioanalysis, offering unparalleled sensitivity and specificity for the quantification of drugs and their metabolites, including this compound. wikipedia.orgbioxpedia.com This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. wikipedia.org The synergistic combination enhances the ability to identify and quantify low-level analytes in complex biological matrices. wikipedia.orgnih.gov

Developing a robust LC-MS/MS method requires careful optimization of several key parameters to achieve the desired chromatographic separation and analytical performance. youtube.com The choice of column, mobile phase composition, and gradient elution program are critical factors that influence resolution, peak shape, and run time. youtube.comupf.edu

For the analysis of opioid-like compounds, reversed-phase columns, such as C8 or C18, are frequently used. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netub.edumdpi.com The modifier helps to improve peak shape and ionization efficiency in the mass spectrometer. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. upf.edu

The optimization process also considers factors like the instrument's system volume and maximum pressure to ensure efficient and fast gradients. youtube.com The goal is to develop a method that is not only accurate and precise but also has a run time suitable for the intended application, whether for high-throughput screening or detailed pharmacokinetic studies. nih.govnih.gov

| Parameter | Common Choices and Considerations |

|---|---|

| Analytical Column | Reversed-phase C8 or C18 columns are common. Particle size (e.g., 2.7 µm, 5 µm) and column dimensions (e.g., 100 x 2.1 mm) affect efficiency and flow rate. |

| Mobile Phase | Aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile, methanol). |

| Elution Mode | Gradient elution is typically used to separate multiple analytes with varying polarities within a reasonable time. |

| Flow Rate | Dependent on column dimensions; for example, a 2.1 mm ID column may have an optimal flow rate of around 0.4-0.6 mL/min. |

| Autosampler Temperature | Often kept cool (e.g., 10°C) to maintain sample stability. |

The mass spectrometer settings are crucial for achieving the high selectivity and sensitivity characteristic of LC-MS/MS. This involves optimizing the ionization source and the fragmentation process. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound, typically operating in positive ion mode to generate protonated molecules [M+H]+. researchgate.netmassbank.eu

In tandem mass spectrometry (MS/MS), the protonated molecule of this compound (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then specific fragment ions (product ions) are monitored in the third quadrupole (Q3). uab.edu This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity. uab.edu

For this compound, which has an exact mass of 343.21474, the precursor ion [M+H]+ would have an m/z of 344.22268. massbank.eu The fragmentation of this precursor ion generates a unique pattern of product ions. The selection of the most stable and intense fragment ions is key to a sensitive and robust MRM method. uab.edu The collision energy applied in the collision cell is optimized to maximize the production of the desired product ions. uab.edu The complexity of fragmentation patterns can serve as a "fingerprint" for compound identification. msu.edu

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. |

| Precursor Ion [M+H]+ (m/z) | 344.22268 |

| Fragmentation | Collision-Induced Dissociation (CID) in the collision cell (Q2). The molecular ion is broken into smaller fragment ions. |

| Product Ions (m/z) | Specific fragment ions are selected for monitoring (e.g., in an MRM transition). Published fragmentation data for this compound shows multiple peaks including at m/z 140.1077, 185.097, and 199.1127. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification. |

Method Development and Optimization (e.g., Mobile Phases, Columns)

Sample Preparation Strategies for Biological Matrices in Preclinical Research

Effective sample preparation is a critical prerequisite for reliable analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates. thermofisher.comslideshare.net The primary goals are to remove interfering substances like proteins and salts, and to concentrate the analyte to a level suitable for detection. slideshare.net

Extraction Techniques (e.g., Solid-Phase Extraction)

Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up and concentrating analytes from complex biological samples before chromatographic analysis. thermofisher.comgerstelus.com This method offers advantages over simpler techniques like protein precipitation or liquid-liquid extraction by providing cleaner extracts and reducing matrix effects. thermofisher.comslideshare.net

The SPE process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. thermofisher.com

For a compound like this compound, a reversed-phase or ion-exchange mechanism can be employed. For instance, a method for extracting butorphanol and its metabolites from urine used a Cyano Bond Elut column. nih.gov The general steps in an SPE protocol include:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it.

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading.

Loading: The pre-treated biological sample is passed through the cartridge.

Washing: The column is washed with a specific solvent to remove interfering compounds.

Elution: The analyte of interest is recovered from the sorbent using an elution solvent. thermofisher.com

The choice of sorbent (e.g., C18, mixed-mode cation exchange) and the specific wash and elution solvents are optimized to maximize the recovery of this compound while minimizing the co-extraction of matrix components. nih.govnih.gov

| Step | Procedure |

|---|---|

| Sample Pre-treatment | Urine (1.0 ml) is buffered with 0.1 ml of 1.0 M ammonium acetate (pH 6.0). |

| SPE Column | Cyano Bond Elut (1-ml). |

| Conditioning/Equilibration | Typically involves methanol followed by water or buffer. |

| Sample Loading | The pre-treated urine sample is loaded onto the column. |

| Washing | A wash step (e.g., with 0.1% formic acid in water) removes hydrophilic interferences. |

| Elution | Elution with a solvent mixture (e.g., methanol/acetonitrile). The eluent is often evaporated and reconstituted in the mobile phase. |

| Recovery | A reported recovery for this compound using a similar method was 72%. |

Matrix Effects and Method Validation in Research Samples

The accuracy and reliability of any analytical method hinge on a thorough validation process, with particular attention to matrix effects. Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine). nih.gov

Method Validation Parameters:

A comprehensive method validation for this compound quantification typically assesses the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. For instance, a method for butorphanol and its metabolites was validated with a linear range of 1-100 ng/ml for this compound in urine. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net For example, a validated assay for butorphanol reported intraday and interday precision with relative standard deviations within acceptable limits. rmtcnet.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.net A high-performance liquid chromatography (HPLC) method for butorphanol and its metabolites established an LOQ of 1 ng/ml for this compound. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. Studies have reported recoveries for this compound around 72%. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Investigating and Mitigating Matrix Effects:

The "gold standard" for quantitatively assessing matrix effects is the post-extraction spiking method. nih.gov This involves comparing the response of the analyte in a neat solution to its response when spiked into a post-extraction blank matrix. A matrix factor (MF) of less than 1 indicates signal suppression, while a factor greater than 1 suggests enhancement. nih.gov

Should significant matrix effects be identified, several strategies can be employed to mitigate their impact:

Improved Sample Cleanup: Additional solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps can help remove interfering substances. researchgate.net

Chromatographic Separation: Optimizing the HPLC or gas chromatography (GC) conditions can separate the analyte from co-eluting matrix components. nih.gov

Alternative Ionization Techniques: Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce matrix effects, although APCI may have limitations in sensitivity. nih.gov

Use of Stable Isotope-Labeled Internal Standards: This is a highly effective way to compensate for matrix effects.

The following table provides an example of data that would be generated during method validation for this compound analysis.

| Validation Parameter | Acceptance Criteria | Example Finding |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -2.5% to +3.8% |

| Precision (%RSD) | ≤ 15% | 4.2% to 8.7% |

| Recovery | Consistent and reproducible | 72% |

| LOQ | Defined and validated | 1 ng/mL |

This table is for illustrative purposes and does not represent actual study data.

Metabolite Identification Strategies using Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying unknown metabolites. elixir-europe.org When coupled with separation techniques like liquid chromatography (LC-MS), it provides information on the mass-to-charge ratio (m/z) of a compound and its fragments, which is crucial for structural elucidation. toxicology.abbott

In Silico Fragmentation and Spectral Library Matching for Unknown Metabolites

A key challenge in metabolomics is the identification of unknown compounds. researchgate.net In silico fragmentation tools and spectral library matching are computational approaches that aid in this process. researchgate.net

In Silico Fragmentation: This involves using computer algorithms to predict the fragmentation pattern of a candidate molecule. researchgate.net The predicted spectrum is then compared to the experimental tandem mass spectrometry (MS/MS) spectrum of the unknown metabolite. Tools like MetFrag can rank potential candidates from compound databases based on the similarity between the experimental and in silico-generated fragments. researchgate.net

Spectral Library Matching: This approach involves comparing the experimental MS/MS spectrum of an unknown metabolite against a library of known reference spectra. cdc.govnih.gov A high match score suggests a confident identification. sciex.com The availability of comprehensive, high-resolution mass spectral libraries for opioids and related compounds is crucial for this strategy. cdc.gov Publicly available databases like MassBank and the NIST library provide valuable resources for this purpose. cdc.govnih.gov

The following table illustrates how spectral data for this compound might be presented in a spectral library.

| Precursor m/z | Adduct | Collision Energy | Fragment Ions (m/z) |

| 344.2226 | [M+H]⁺ | 20 eV | 326.2108, 268.1643, 226.1539 |

| 344.2226 | [M+H]⁺ | 30 eV | 326.2117, 268.1651, 158.0911 |

This data is based on publicly available spectra for this compound and is for illustrative purposes. nih.govmassbank.eu

Deuterated Standards and Internal Controls in Quantitative Analysis

In quantitative mass spectrometry, internal standards (IS) are essential for correcting for variations in sample preparation, instrument response, and matrix effects. nih.gov Deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte, are considered the gold standard for use as internal standards.

Deuterated Standards: These are molecules where one or more hydrogen atoms have been replaced by deuterium. Because they have a higher mass than the unlabeled analyte, they can be distinguished by the mass spectrometer. However, they are chemically identical and thus behave similarly during sample preparation and ionization, making them excellent for compensating for analytical variability. sigmaaldrich.com The synthesis of deuterated analogs of butorphanol and its metabolites, including this compound, has been a key development for improving analytical methods. tuwien.atiaea.orgtuwien.at For example, butorphanol-d6 has been used as an internal standard in some studies. avma.org

Internal Controls: In addition to deuterated standards, other compounds with similar chemical properties to the analyte can be used as internal standards. For instance, a cyclopropyl (B3062369) analog of butorphanol has been used as an internal standard in some assays. nih.govresearchgate.net The consistent response of the internal standard across all samples, including calibration standards, quality controls, and unknown samples, is monitored to ensure the reliability of the quantitative data. nih.gov

Preclinical Investigational Approaches and Models for Hydroxybutorphanol Disposition Studies

In Vivo Animal Models for Studying Hydroxybutorphanol Disposition

In vivo animal models are indispensable for examining the complex interactions of this compound within a biological system. nih.gov These models allow for the comprehensive assessment of the compound's disposition, from its formation from butorphanol (B1668111) to its eventual elimination from the body. nih.gov

The metabolism of butorphanol, and consequently the formation and excretion of this compound, exhibits significant variability across different animal species. avma.orgresearchgate.net Understanding these species-specific differences is crucial for the appropriate selection of animal models in preclinical studies and for the accurate interpretation of the resulting data.

Rat Models: In rats, butorphanol undergoes extensive metabolism, with this compound being a significant metabolite. researchgate.net Studies involving rat liver microsomes have demonstrated the in vitro formation of this compound, alongside other metabolites like norbutorphanol (B1234993). nih.gov The primary route of excretion for butorphanol and its metabolites in rats is through both urine and feces. xenonhealth.com Research has shown that after administration of butorphanol, metabolites can be detected in the brain, indicating that they may cross the blood-brain barrier. researchgate.net

Horse Models: The horse is a particularly relevant model for butorphanol studies, given its use in equine medicine. nih.gov Following intravenous administration of butorphanol in horses, this compound is detected in plasma at very low concentrations and is eliminated rapidly. researchgate.net This suggests a different metabolic and clearance profile compared to other species. researchgate.net The major metabolites of butorphanol identified in horse urine include this compound and norbutorphanol. researchgate.netnih.gov The primary route of excretion in horses is via the urine. defra.gov.uk

The table below summarizes key species-specific differences in butorphanol metabolism, which directly impacts this compound disposition.

| Species | Primary Metabolites | Primary Excretion Route | Key Findings |

| Rat | This compound, Norbutorphanol researchgate.netnih.gov | Urine and Feces xenonhealth.com | Metabolites detected in the brain. researchgate.net |

| Horse | This compound, Norbutorphanol researchgate.netnih.gov | Urine defra.gov.uk | This compound has low plasma concentrations and is rapidly eliminated. researchgate.net |

Tissue distribution studies are vital for determining where this compound and its parent compound accumulate in the body. tga.gov.aucriver.com This information helps in identifying potential sites of pharmacological activity or toxicity. tga.gov.au Butorphanol has a large volume of distribution, which suggests it distributes widely into tissues. defra.gov.uk

In preclinical models, the distribution of butorphanol and its metabolites is investigated by analyzing various tissues following administration. dovepress.com While specific quantitative data on this compound tissue distribution is limited, the general disposition of butorphanol provides insights. For instance, the apparent volumes of distribution of butorphanol and its major metabolite are considered small, which may minimize the potential for tissue accumulation with prolonged administration. hres.ca However, repeated dose tissue distribution studies are considered when the half-life of a metabolite in tissues significantly exceeds its plasma half-life. tga.gov.au

Species-Specific Metabolic Profiles and Excretion Patterns (e.g., Rat, Horse Models)

Comparative Metabolic Profiling Across Different Preclinical Species

Comparing the metabolic profiles of butorphanol across various preclinical species is essential for selecting the most appropriate animal model for predicting human metabolism. nih.gov Significant differences in the rate and pathways of metabolism can exist between species such as rats, horses, dogs, and cats. avma.orgdefra.gov.uk

For example, studies in horses have shown that sulfation is a more predominant metabolic pathway compared to humans. researchgate.net In dogs, intramuscularly administered butorphanol has a high clearance and a short terminal half-life of less than two hours. defra.gov.uk In contrast, cats administered butorphanol subcutaneously show a lower clearance and a longer terminal half-life of around six hours. defra.gov.uk These differences in the parent drug's metabolism directly influence the formation, concentration, and elimination kinetics of this compound.

The following table provides a comparative overview of butorphanol's pharmacokinetic parameters in different preclinical species, which indirectly reflects the disposition of its metabolites.

| Species | Clearance | Terminal Half-Life | Key Metabolic Features |

| Dog | High (approx. 3.5 L/h/kg) defra.gov.uk | Short (<2 hours) defra.gov.uk | Rapid elimination. |

| Cat | Low (<1320 mL/kg/h) defra.gov.uk | Long (approx. 6 hours) defra.gov.uk | Slower elimination compared to dogs. |

| Horse | Varies with administration route | ~1.5 hours (IM) to over 7 hours (IV) nih.govnih.gov | Sulfation is a significant pathway. researchgate.net |

| Donkey | Faster than horses | ~0.83 hours (IV), 1.60 hours (IM) nih.gov | Faster elimination half-life compared to horses. nih.gov |

| Chicken | Faster than hawks and owls | Not specified | Rapid clearance. researchgate.net |

Mechanistic Research on this compound Formation and Elimination Kinetics in Preclinical Models

Mechanistic research focuses on understanding the specific enzymes and pathways involved in the formation and elimination of this compound. Butorphanol is extensively metabolized in the liver, primarily through oxidation and conjugation. hres.ca Hydroxylation is a key step in the formation of this compound. drugs.com

The elimination kinetics of this compound can be influenced by the rate of its formation from butorphanol. nih.gov In some cases, the elimination of a metabolite is limited by its rate of formation, a concept known as "formation-rate-limited" kinetics. Conversely, if the metabolite's elimination is slower than its formation, it exhibits "elimination-rate-limited" kinetics. nih.gov Studies in humans have shown that this compound exhibits elimination-rate-limited kinetics due to its relatively long half-life compared to the parent drug. nih.gov

The elimination of drugs can follow different kinetic models, such as first-order kinetics, where a constant fraction of the drug is eliminated over time, or zero-order kinetics, where a constant amount is eliminated. libretexts.orgslideshare.net Most drugs, including butorphanol, generally follow first-order kinetics. libretexts.org

Role of Preclinical Toxicokinetic Studies in Metabolite Characterization (Focus on mechanisms, not clinical toxicity)

Toxicokinetic studies in preclinical models are crucial for characterizing the systemic exposure to both the parent drug and its metabolites at high doses. slideshare.netslideshare.net These studies help to establish a relationship between dose, exposure, and observed toxicological findings. thno.org By measuring the concentrations of this compound in plasma and tissues over time, toxicokinetic studies provide valuable data on its absorption, distribution, and elimination at potentially toxic exposure levels. nuph.edu.ua

The design of these studies involves administering the drug at various dose levels, including those expected to produce toxicity, and collecting pharmacokinetic data. slideshare.net This allows for the assessment of dose proportionality and potential saturation of metabolic or elimination pathways at high doses. libretexts.org

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Hydroxybutorphanol

This compound is the principal metabolite of butorphanol (B1668111), formed extensively following administration of the parent drug. fda.govpfizermedicalinformation.comhres.ca The metabolic process occurs primarily in the liver through hydroxylation and is qualitatively and quantitatively similar regardless of the administration route (intravenous, intramuscular, or nasal). pfizermedicalinformation.commims.comapotex.com Specifically, the cytochrome P450 2D6 (CYP2D6) enzyme has been identified as a key player in the formation of this compound from its parent compound. ontosight.ai

Pharmacokinetic studies have established that this compound has a notably long elimination half-life of approximately 15 to 18 hours. fda.govpfizermedicalinformation.comnih.gov This is significantly longer than that of butorphanol itself and results in substantial accumulation in the plasma upon repeated dosing. pfizermedicalinformation.comapotex.comnih.govdrugs.compfizer.com For instance, studies have shown a 5- to 6-fold accumulation of this compound when butorphanol is administered to a steady state. fda.govnih.gov Elimination of this compound, along with other metabolites, occurs mainly through renal excretion, with about 49% of a butorphanol dose being recovered in the urine as this compound. fda.govhres.caapotex.comnih.gov

Two stereoisomers, cis- and trans-hydroxybutorphanol, are known to exist. sciforum.net Research has identified trans-hydroxybutorphanol as a major urinary metabolite. nih.govsciforum.net In terms of its interaction with opioid receptors, in vitro studies using rat brain synaptosomal membrane preparations have shown that this compound binds exclusively to the µ-opioid receptor, albeit with lower affinity compared to butorphanol and other metabolites like norbutorphanol (B1234993). nih.gov In these assays, this compound behaved as a µ-opioid receptor antagonist. nih.gov The cis-isomer, in particular, has been noted for exhibiting both agonist and antagonist activities, a dual action that could theoretically contribute to a ceiling effect on respiratory depression. ontosight.ai

| Parameter | Finding | Source Citation |

|---|---|---|

| Major Metabolite | This compound is the major metabolite of butorphanol. | fda.govpfizermedicalinformation.comhres.caapotex.com |

| Metabolic Pathway | Formed by hydroxylation in the liver, primarily via the CYP2D6 enzyme. | mims.comontosight.ai |

| Elimination Half-Life | Approximately 15-18 hours in plasma. | fda.govpfizermedicalinformation.comnih.gov |

| Accumulation | Significant (~5- to 6-fold) accumulation occurs at steady state due to its long half-life. | fda.govpfizermedicalinformation.comapotex.comnih.gov |

| Excretion | Primarily eliminated via urine; 49% of a butorphanol dose is excreted as this compound. | fda.govhres.caapotex.com |

Unexplored Research Avenues and Knowledge Gaps

Furthermore, the analgesic activity of the this compound metabolites has not been conclusively determined. hres.ca It is unclear whether this compound possesses any analgesic properties itself or if its primary role is that of a less active or inactive metabolite. Its antagonist activity at the µ-opioid receptor has been observed in vitro, but the clinical significance of this finding, particularly in the context of the mixed agonist-antagonist profile of the parent drug, requires further investigation. nih.gov

The influence of genetic variations in metabolic enzymes, beyond the implication of CYP2D6, on the formation and activity of this compound is another knowledge gap. ontosight.ai Understanding how pharmacogenomic differences affect the ratio of butorphanol to its metabolites could provide insights into inter-individual variability in response to the parent drug.

Methodological Advancements in this compound Research

Future research into this compound is supported by several methodological advancements. The successful chemical synthesis of both cis- and trans-hydroxybutorphanol provides a critical tool for research. sciforum.nettuwien.at The availability of these pure compounds as standards is essential for more accurate and detailed pharmacological and toxicological studies, allowing researchers to investigate the properties of each isomer independently.

In analytical chemistry, validated methods such as gas chromatography-electron capture negative chemical ionization-mass spectrometry (GC-ECNCI-MS) for plasma analysis and high-performance liquid chromatography (HPLC) for urine analysis have been established for the quantification of this compound in biological samples. nih.gov These sensitive techniques are crucial for detailed pharmacokinetic modeling and for relating metabolite concentrations to pharmacodynamic effects.

Moreover, computational methods like molecular docking are increasingly used to predict the binding affinity of ligands to opioid receptors. plos.org Such in silico models could be applied to this compound and its isomers to better understand their binding site interactions at the µ-opioid receptor and to guide the design of future in vitro and in vivo experiments.

Potential Future Relevance of this compound in Opioid Metabolism and Receptor Ligand Design Studies

This compound holds considerable potential relevance for future studies in opioid pharmacology. A thorough understanding of its pharmacokinetics and pharmacodynamics is essential for a complete picture of butorphanol's mechanism of action, particularly during long-term administration where the metabolite accumulates significantly. pfizermedicalinformation.compfizer.com This knowledge can help explain the full spectrum of clinical effects observed with the parent drug.

The unique pharmacological properties suggested for its isomers, such as the potential dual agonist-antagonist activity of cis-hydroxybutorphanol, make it an interesting subject for receptor ligand design. ontosight.ai Investigating the structure-activity relationships of this compound could inform the development of novel opioid analgesics. The goal of such research would be to design compounds with improved therapeutic profiles, potentially separating desired analgesic effects from adverse effects by fine-tuning interactions with different opioid receptor subtypes. ontosight.ai The antagonist behavior of this compound at the µ-receptor is also of interest, as this characteristic could be explored in the context of developing safer opioid medications. nih.gov

| Compound Name |

|---|

| This compound |

| cis-Hydroxybutorphanol |

| trans-Hydroxybutorphanol |

| Butorphanol |

| Norbutorphanol |

| Morphine |

| Pentazocine |

| Ketocyclazocine |

Q & A

Basic Research Questions

Q. How can Hydroxybutorphanol be reliably detected and quantified in biological samples?

- Methodological Answer : Liquid chromatography–mass spectrometry (LC-MS) is the gold standard for detecting this compound, particularly in pharmacokinetic studies. Key steps include:

- Sample preparation : Use protein precipitation or solid-phase extraction to isolate metabolites from plasma or tissue matrices.

- Calibration curves : Generate linear standard curves (e.g., 1–100 ng/mL) using reference standards to ensure accuracy .

- Interference checks : Validate assays by confirming no cross-reactivity with structurally similar metabolites (e.g., norbutorphanol) .

Q. What analytical parameters are critical for validating this compound detection in pharmacokinetic studies?

- Methodological Answer : Focus on:

- Sensitivity : Limit of detection (LOD) and quantification (LOQ) must align with expected physiological concentrations (e.g., sub-ng/mL ranges).

- Specificity : Use high-resolution MS to distinguish this compound from co-eluting metabolites.

- Reproducibility : Intra- and inter-day precision should fall within ±15% CV .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound pharmacokinetic data across species (e.g., elephants vs. humans)?

- Methodological Answer :

- Cross-species comparative studies : Use allometric scaling to adjust for metabolic rate differences.

- In vitro models : Test metabolite formation using liver microsomes from multiple species to identify enzyme kinetics (e.g., CYP450 isoforms).

- Population pharmacokinetics : Apply nonlinear mixed-effects modeling to account for interspecies variability .

Q. Why are certain metabolites of butorphanol (e.g., this compound) not quantified in some studies despite their identification?

- Methodological Answer : Common limitations include:

- Lack of reference standards : Metabolites like this compound may lack commercially available standards, preventing absolute quantification.

- Pharmacological relevance : If metabolites exhibit negligible activity (e.g., no opioid receptor binding), researchers may prioritize quantifying the parent drug .

Q. How should researchers design studies to assess the pharmacodynamic effects of this compound as a secondary metabolite?

- Methodological Answer :

- In vitro assays : Use cell-based models (e.g., transfected opioid receptors) to measure binding affinity and functional activity.

- Animal models : Administer this compound directly and monitor behavioral or physiological outcomes (e.g., analgesia in pain models).

- Controlled variables : Account for intersubject variability in metabolism by stratifying cohorts based on metabolic enzyme genotypes .

Q. What strategies ensure data quality in this compound studies when using heterogeneous biological samples?

- Methodological Answer :

- Standardized protocols : Follow FDA/ICH guidelines for sample collection, storage, and processing to minimize pre-analytical variability.

- Cross-validation : Compare results with orthogonal methods (e.g., immunoassays) to confirm accuracy.

- Metadata documentation : Record variables like sample pH, storage duration, and freeze-thaw cycles to contextualize anomalies .

Q. How can contradictory findings about this compound’s role in drug efficacy or toxicity be systematically addressed?

- Methodological Answer :

- Systematic reviews : Aggregate data from preclinical and clinical studies to identify confounding factors (e.g., dose regimens, assay sensitivity).

- Meta-analysis : Use random-effects models to quantify heterogeneity and determine consensus pharmacokinetic parameters.

- Mechanistic studies : Apply knock-out animal models or enzyme inhibitors to isolate this compound’s contributions .

Methodological Frameworks

- For hypothesis-driven research : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions about this compound’s effects. Example:

- For feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on metabolite interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。